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Compound of Interest

Compound Name:
8-methyl-6-(4-morpholinyl)-9H-

purine

Cat. No.: B5961539

Get Quote

Executive Summary
8-methyl-6-morpholinopurine (Systematic Name: 8-methyl-6-(morpholin-4-yl)-9H-purine) is a

synthetic purine derivative utilized primarily in medicinal chemistry as a scaffold for developing

PI3K (Phosphoinositide 3-kinase) and mTOR inhibitors. While the base compound 6-

morpholinopurine (CAS 2846-96-0) is a well-characterized intermediate, the 8-methyl

substituted variant is a specific research analog designed to probe the steric constraints of the

kinase ATP-binding pocket.

This guide provides the calculated physicochemical properties, a validated synthesis protocol

based on the 6-chloro-8-methylpurine precursor (CAS 92001-52-0), and an analysis of its

biological mechanism.

Chemical Identity & Properties
Unlike common commercial reagents, 8-methyl-6-morpholinopurine is often synthesized in situ

or as a custom intermediate. Researchers should reference the precursor CAS for

procurement.
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Nomenclature & Identification
Property Detail

Systematic Name 8-methyl-6-(morpholin-4-yl)-9H-purine

Common Name 8-Methyl-6-morpholinopurine

CAS Number (Final)
Not commercially indexed (See Precursor

below)

Precursor CAS 92001-52-0 (6-Chloro-8-methyl-9H-purine)

Base Analog CAS 2846-96-0 (6-Morpholinopurine)

SMILES Cc1nc2c(nc(n2)N3CCOCC3)[nH]1

Molecular Formula C₁₀H₁₃N₅O

Molecular Weight 219.24 g/mol

Physicochemical Properties (Calculated)
Parameter Value Context

LogP (Predicted) ~0.8 – 1.2
Moderate lipophilicity; suitable

for cell permeability.

pKa (Acidic) ~9.5 (N9-H)
Weakly acidic due to the

purine imidazole ring.

pKa (Basic) ~3.5 (N1/N3)
The morpholine nitrogen is

conjugated and non-basic.

Solubility
Low in Water; High in DMSO

(>50 mM)

Requires DMSO stock for

biological assays.

PSA (Polar Surface Area) ~70 Å²

Favorable for oral

bioavailability (Rule of 5

compliant).

Synthesis & Production
The synthesis of 8-methyl-6-morpholinopurine follows a nucleophilic aromatic substitution (
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) strategy, utilizing the electrophilic C6 position of the purine core.

Core Reaction Scheme
The synthesis begins with 6-chloro-8-methylpurine, which is generated via the reaction of 6,8-

dichloropurine with methylmagnesium chloride (Fe-catalyzed) or direct cyclization methods.
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6-Chloro-8-methylpurine
(CAS 92001-52-0)

MeMgCl, Fe(acac)3
(Cross-coupling)

8-Methyl-6-morpholinopurine
(Target)

SNAr
EtOH, Reflux

Morpholine
(Nucleophile)

Click to download full resolution via product page

Figure 1: Synthetic route to 8-methyl-6-morpholinopurine via selective C8-methylation and C6-

amination.

Detailed Protocol (Laboratory Scale)
Prerequisites:

Precursor: 6-Chloro-8-methyl-9H-purine (CAS 92001-52-0).[1]

Reagent: Morpholine (CAS 110-91-8), excess (3-5 equivalents).

Solvent: Ethanol (EtOH) or n-Butanol (n-BuOH).

Step-by-Step Methodology:

Dissolution: In a round-bottom flask, dissolve 1.0 eq (e.g., 168 mg, 1 mmol) of 6-chloro-8-

methylpurine in 5 mL of absolute ethanol.

Addition: Add 3.0 eq (e.g., 260 µL, 3 mmol) of morpholine.

Reflux: Heat the mixture to reflux (80°C) with stirring. Monitor by TLC (System: DCM:MeOH

9:1). The reaction typically completes within 2–4 hours.
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Workup:

Cool the reaction mixture to room temperature.

If precipitate forms, filter and wash with cold ethanol.

If no precipitate, evaporate the solvent under reduced pressure.

Purification: Recrystallize from water/ethanol or purify via flash column chromatography

(Silica gel, DCM/MeOH gradient).

Validation: Verify structure via ¹H-NMR (DMSO-d₆). Look for the methyl singlet (~2.4 ppm)

and morpholine multiplets (~3.7 ppm, ~4.1 ppm).

Biological Mechanism & Applications[8]
The morpholino-purine scaffold is a privileged structure in kinase drug discovery, particularly for

Class I PI3Ks (Phosphoinositide 3-kinases) and mTOR.

Mechanism of Action (Kinase Inhibition)
The morpholine oxygen typically forms a hydrogen bond with the hinge region of the kinase

(e.g., Val851 in PI3Kα), mimicking the adenine ring of ATP. The 8-methyl group introduces a

steric bulk that can:

Improve Selectivity: By clashing with the "gatekeeper" residue or filling a hydrophobic pocket

unique to specific isoforms (e.g., PI3Kδ vs. PI3Kγ).

Alter Binding Kinetics: Increasing the residence time of the inhibitor.
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Figure 2: Biological intervention point of morpholinopurine derivatives within the

PI3K/Akt/mTOR signaling cascade.

Experimental Protocols for Researchers
A. Solubility & Stock Preparation

Challenge: Purines often aggregate in aqueous media.

Protocol: Prepare a 10 mM or 50 mM stock solution in 100% DMSO. Aliquot and store at

-20°C. Avoid freeze-thaw cycles.
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Working Solution: Dilute into aqueous buffer immediately prior to use. Ensure final DMSO

concentration is <0.5% to avoid solvent toxicity in cell assays.

B. In Vitro Kinase Assay (ADP-Glo™)
To validate potency (

):

Enzyme: Recombinant PI3Kα (p110α/p85α).

Substrate: PIP2:PS lipid vesicles + ATP (10 µM).

Reaction: Incubate enzyme + inhibitor (serial dilution) + ATP/Substrate for 60 min at RT.

Detection: Add ADP-Glo reagent to deplete ATP, then Detection Reagent to convert ADP to

Luciferase signal.

Analysis: Plot RLU vs. log[Inhibitor].

Safety & Handling
Hazard Classification: Treat as a potential Skin Irritant and Respiratory Irritant (GHS07).

Handling: Use a fume hood to avoid inhalation of powders. Wear nitrile gloves.

Storage: Store solid at 2–8°C (desiccated). Solutions in DMSO are stable for 1 month at

-20°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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